2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a butyronitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile
- 4-Chlorobenzyl cyanide
- Dimethylaminobutyronitrile
Uniqueness
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H16Cl2N2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile;hydrochloride |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10;/h3-6,11H,7-8H2,1-2H3;1H |
InChI Key |
FIJYIAWMHYQFFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C#N)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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